molecular formula C9H9FN2O B14785251 Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Cat. No.: B14785251
M. Wt: 180.18 g/mol
InChI Key: ULVAYBMXYWRIME-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-5-ethoxy-4-fluoro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts like zinc chloride and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-5-ethoxy-4-fluoro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, ethoxy, and fluorine groups can influence its binding affinity and selectivity, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 4-Fluorobenzonitrile
  • 2-Amino-4-fluoro-5-methyl-benzonitrile

Comparison: Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is unique due to the presence of the ethoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of the amino, ethoxy, and fluorine groups provides a distinct profile that can be advantageous in specific applications, such as increased solubility or enhanced binding interactions .

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

2-amino-5-ethoxy-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-3-6(5-11)8(12)4-7(9)10/h3-4H,2,12H2,1H3

InChI Key

ULVAYBMXYWRIME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)N)F

Origin of Product

United States

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